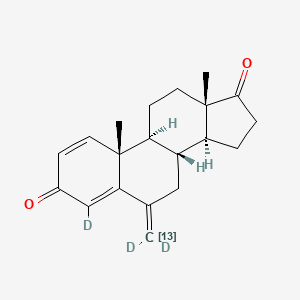
Exemestane-13C,D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Exemestane-13C,D3 is a labeled compound of Exemestane, an aromatase inhibitor used primarily in the treatment of hormone-receptor-positive breast cancer in postmenopausal women. The labeling with carbon-13 and deuterium (D3) allows for detailed pharmacokinetic and metabolic studies, providing insights into the drug’s behavior in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Exemestane-13C,D3 involves the incorporation of carbon-13 and deuterium into the Exemestane molecule. This is typically achieved through multi-step organic synthesis, where specific carbon atoms are replaced with their isotopic counterparts. The reaction conditions often involve the use of deuterated solvents and reagents to ensure the incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control to ensure the purity and isotopic labeling of the final product. Techniques such as liquid chromatography and mass spectrometry are employed to verify the compound’s structure and isotopic composition .
Chemical Reactions Analysis
Types of Reactions
Exemestane-13C,D3 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can yield ketones, while reduction can produce alcohols .
Scientific Research Applications
Exemestane-13C,D3 is extensively used in scientific research, particularly in:
Chemistry: Studying the compound’s reactivity and stability under various conditions.
Biology: Investigating its effects on cellular processes and metabolic pathways.
Medicine: Understanding its pharmacokinetics and pharmacodynamics in the treatment of breast cancer.
Industry: Developing new formulations and delivery methods for improved therapeutic outcomes
Mechanism of Action
Exemestane-13C,D3 exerts its effects by irreversibly binding to the active site of the aromatase enzyme, leading to its permanent inhibition. This prevents the conversion of androgens to estrogens, thereby reducing estrogen levels in the body. The molecular targets include the aromatase enzyme, and the pathways involved are primarily related to estrogen synthesis .
Comparison with Similar Compounds
Similar Compounds
- Anastrozole
- Letrozole
- Fulvestrant
Uniqueness
Exemestane-13C,D3 is unique due to its isotopic labeling, which allows for detailed studies of its pharmacokinetics and metabolism. Unlike other aromatase inhibitors, the labeled version provides insights into the drug’s behavior in the body, making it invaluable for research purposes .
Properties
Molecular Formula |
C20H24O2 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S)-4-deuterio-6-(dideuterio(113C)methylidene)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C20H24O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16H,1,4-5,7,9-10H2,2-3H3/t14-,15-,16-,19+,20-/m0/s1/i1+1D2,11D |
InChI Key |
BFYIZQONLCFLEV-UGGPUEFQSA-N |
Isomeric SMILES |
[2H]C1=C2C(=[13C]([2H])[2H])C[C@H]3[C@@H]4CCC(=O)[C@]4(CC[C@@H]3[C@]2(C=CC1=O)C)C |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)C=CC34C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


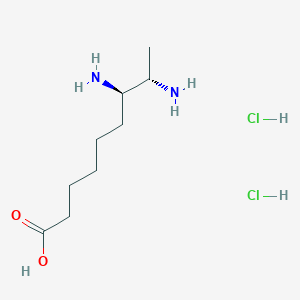
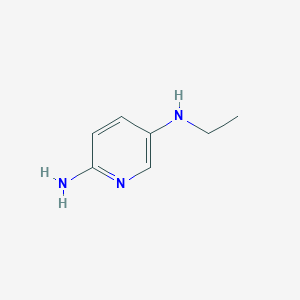
![[3-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride](/img/structure/B13859575.png)

![6-(furan-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13859579.png)
![2-[benzyl-(3-chloro-2-hydroxy-propyl)amino]-N-(4-benzyloxyphenyl)acetamide](/img/structure/B13859581.png)
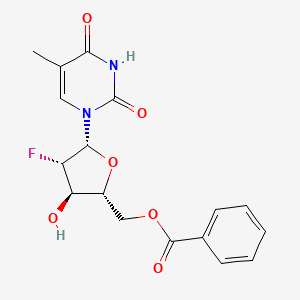
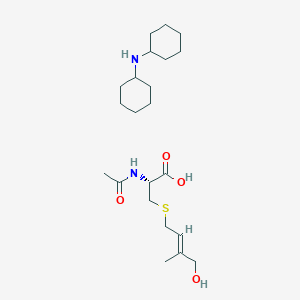
![3-[Benzyl(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B13859626.png)
![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,15,16-trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol](/img/structure/B13859636.png)

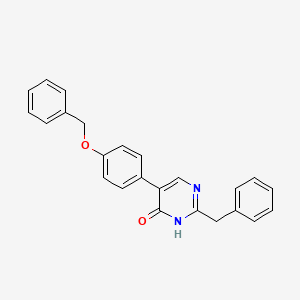
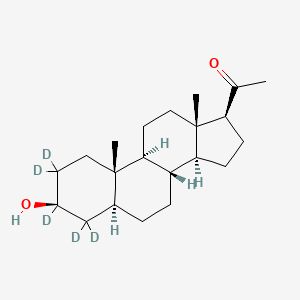
![1-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione](/img/structure/B13859659.png)
